

Application Note: Mass Spectrometry Analysis of LHRH (1-6) Amide Fragmentation Patterns

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Compound of Interest

Compound Name: LHRH (1-6) amide

CAS No.: 37783-55-4

Cat. No.: B1607441

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Executive Summary

The N-terminal hexapeptide of Luteinizing Hormone-Releasing Hormone (LHRH), specifically the **LHRH (1-6) amide** analog (pGlu-His-Trp-Ser-Tyr-Gly-NH₂), represents a critical structural motif in gonadotropin-releasing hormone research. While the biological metabolite generated by neutral endopeptidase (NEP 24.11) is typically the C-terminal acid, the amide form is frequently utilized in synthetic structure-activity relationship (SAR) studies and as a stable internal standard.

This guide details a validated protocol for the LC-MS/MS analysis of **LHRH (1-6) amide**. We delineate the specific fragmentation dynamics driven by the N-terminal pyroglutamic acid (pGlu) and the basic Histidine residue, providing a definitive library of diagnostic ions (b-series and y-series) to ensure accurate identification in complex matrices.

Chemical Context & Significance

Molecule Specifications

- Name: **LHRH (1-6) Amide**^{[1][2][3]}

- Sequence: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - NH₂[4]
- Formula: C₃₆H₄₂N₁₀O₉
- Monoisotopic Mass: 758.3136 Da
- Key Structural Features:
 - N-terminus: Pyroglutamic acid (Lactam ring, blocks N-terminal degradation).[4]
 - Residue 2 (His): Primary site of protonation (), directing charge localization.
 - C-terminus: Amide (-CONH₂), resulting in a mass difference of -0.984 Da relative to the free acid metabolite.

Analytical Relevance

Differentiation between LHRH (1-6) acid (biological degradation product) and **LHRH (1-6) amide** (synthetic standard/analog) is a common analytical challenge.

- Acid Form (): Indicates enzymatic cleavage of native LHRH.
- Amide Form (): Indicates presence of synthetic analog or specific C-terminal modification.
- Protocol Focus: This protocol focuses on the Amide form ().

Experimental Protocol

Reagents and Sample Preparation

- Solvents: LC-MS grade Acetonitrile (ACN) and Water.

- Modifier: Formic Acid (FA) is preferred over Trifluoroacetic acid (TFA) to prevent ion suppression, despite TFA's superior peak shape.
- Standard Prep: Dissolve lyophilized **LHRH (1-6) amide** in 50:50 Water:ACN (0.1% FA) to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL for direct infusion tuning or 100 ng/mL for LC-MS injection.

Liquid Chromatography (LC) Conditions

- System: UHPLC (e.g., Vanquish or Acquity).
- Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).
 - Rationale: Small peptides require adequate retention to separate from the solvent front but do not require large pore sizes (130Å is sufficient).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 40% B over 10 minutes.
 - Note: LHRH (1-6) is moderately hydrophobic (Trp, Tyr) but the pGlu/His region is polar. A shallow gradient ensures sharp peak focusing.

Mass Spectrometry (MS) Parameters

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Analyzer: Q-Exactive (Orbitrap) or Q-TOF.
- Precursor Selection:
 - Doubly Charged (): 380.16 m/z (Preferred for fragmentation efficiency).
 - Singly Charged ()

): 759.32 m/z.

- Collision Energy (HCD/CID):
 - Normalized Collision Energy (NCE): Stepped 25, 30, 35%.
 - Rationale: Stepped energy ensures coverage of both fragile amide bonds (low energy) and the stable cyclic pGlu system (high energy).

Fragmentation Dynamics & Spectrum Analysis[5][6]

Mechanism of Fragmentation

The fragmentation of **LHRH (1-6) amide** is governed by the "Mobile Proton Model."

- Charge Localization: In the doubly charged precursor (), protons reside primarily on the Histidine imidazole ring and the N-terminal amine (or distributed along the backbone amide nitrogens).
- Directed Cleavage: The proton on the Histidine promotes cleavage of adjacent peptide bonds, enhancing the formation of b_2 and a_2 ions.
- Amide Effect: The C-terminal amide stabilizes the y_1 ion (Gly-NH₂) compared to the free acid, shifting its mass to 75.04 m/z (vs 76.03 for Gly-OH).

Diagnostic Ion Library

The following table summarizes the theoretical monoisotopic masses for the primary fragment ions. Use this for library matching.

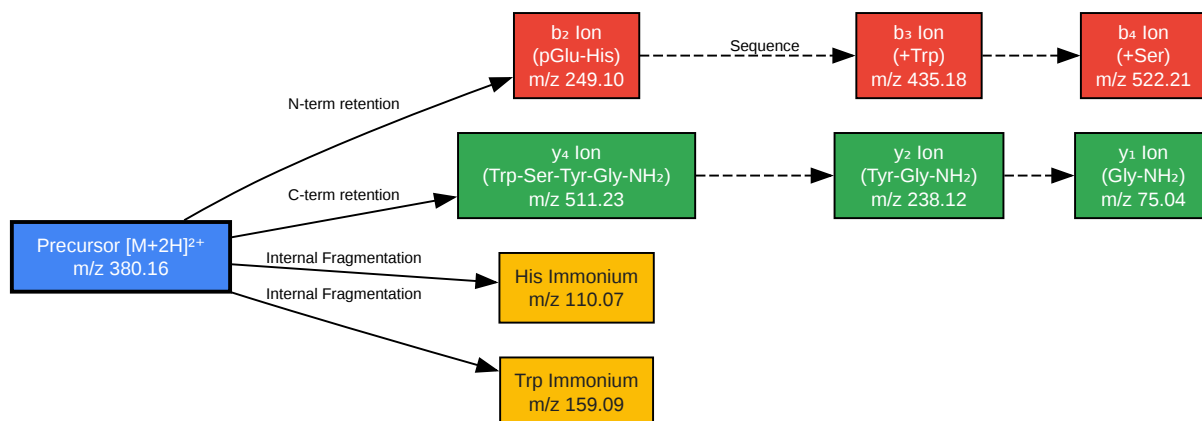
Table 1: Theoretical Fragment Ions for **LHRH (1-6) Amide** (

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Ion Series	Sequence Fragment	Formula	Monoisotopic Mass (m/z)	Relative Intensity (Typical)
b ₂	pGlu-His		249.0982	High (Dominant)
b ₃	pGlu-His-Trp		435.1775	Medium
b ₄	pGlu-His-Trp-Ser		522.2096	Medium
b ₅	pGlu-His-Trp-Ser-Tyr		685.2729	Low
y ₁	Gly-NH ₂		75.0435	Low (Low mass cutoff dependent)
y ₂	Tyr-Gly-NH ₂		238.1186	Medium
y ₃	Ser-Tyr-Gly-NH ₂		325.1506	Medium
y ₄	Trp-Ser-Tyr-Gly-NH ₂		511.2299	High
Immonium (His)	His side chain loss		110.0713	Very High (Diagnostic)
Immonium (Trp)	Trp side chain loss		159.0916	High (Diagnostic)

Note: The b₂ ion (249.09) and His immonium ion (110.07) are the most critical signatures for confirming the N-terminal integrity.

Fragmentation Pathway Visualization

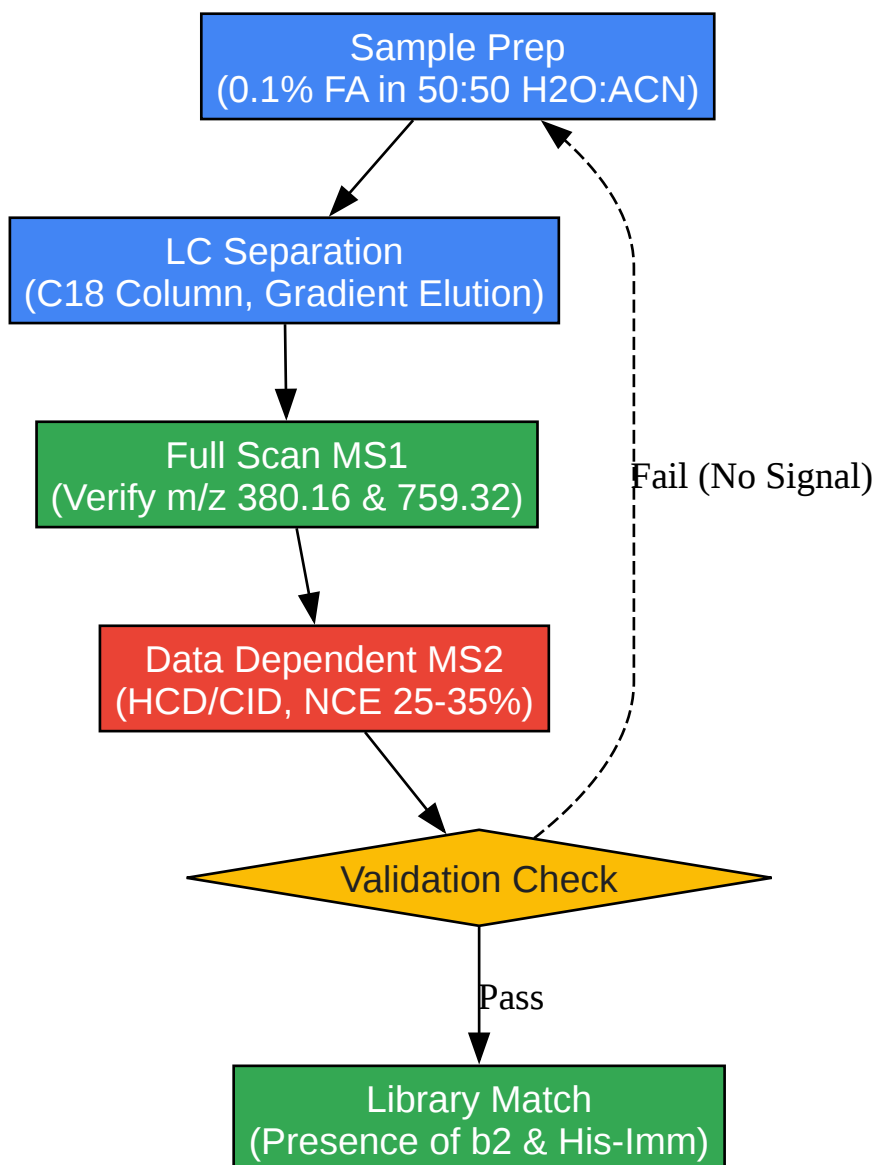


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Figure 1: MS/MS Fragmentation Pathway of **LHRH (1-6) Amide** showing dominant b- and y-series generation.

Analytical Workflow & Quality Control

To ensure data integrity (E-E-A-T), the following workflow incorporates self-validating steps.



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Figure 2: Step-by-step Analytical Workflow for **LHRH (1-6) Amide** identification.

Troubleshooting Common Issues

- Low Signal for y_1 (75 m/z): Many Q-TOF and Orbitrap instruments have a default low-mass cutoff at m/z 100 in MS/MS mode. Action: Lower the scan range start to m/z 70 or monitor y_2 (238.12) instead.
- Missing b_2 Ion: If the b_2 ion is weak, the collision energy may be too high, causing internal fragmentation of the His residue into immonium ions. Action: Reduce NCE to 20-25%.

- Mass Shift (+1 Da): If the parent mass is ~760.3 and y_1 is ~76.0, the sample has hydrolyzed to the free acid. Action: Check sample storage pH; amides are unstable in strong acid/base over time.

References

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